molecular formula C16H17NO3S B228975 N-(4-acetylphenyl)-2,4-dimethylbenzenesulfonamide

N-(4-acetylphenyl)-2,4-dimethylbenzenesulfonamide

Cat. No. B228975
M. Wt: 303.4 g/mol
InChI Key: PKMGRSQSUXOACT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-acetylphenyl)-2,4-dimethylbenzenesulfonamide, also known as ADMS, is a sulfonamide compound that has been widely used in scientific research for its various applications. ADMS is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 315.39 g/mol.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-2,4-dimethylbenzenesulfonamide is not well understood. However, it is believed that N-(4-acetylphenyl)-2,4-dimethylbenzenesulfonamide acts as an inhibitor of carbonic anhydrase, an enzyme that catalyzes the reversible hydration of carbon dioxide. N-(4-acetylphenyl)-2,4-dimethylbenzenesulfonamide may also inhibit the activity of other enzymes, such as cholinesterases.
Biochemical and Physiological Effects:
N-(4-acetylphenyl)-2,4-dimethylbenzenesulfonamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase, which may have implications for the treatment of glaucoma and other diseases. N-(4-acetylphenyl)-2,4-dimethylbenzenesulfonamide has also been shown to have antitumor activity in vitro and in vivo.

Advantages and Limitations for Lab Experiments

N-(4-acetylphenyl)-2,4-dimethylbenzenesulfonamide has several advantages and limitations for lab experiments. One advantage is that it is a relatively stable compound that can be easily synthesized and purified. Additionally, N-(4-acetylphenyl)-2,4-dimethylbenzenesulfonamide has been widely used in scientific research, which means that there is a large body of literature on its properties and applications. However, one limitation is that the mechanism of action of N-(4-acetylphenyl)-2,4-dimethylbenzenesulfonamide is not well understood, which may limit its usefulness in certain experiments.

Future Directions

There are several future directions for research on N-(4-acetylphenyl)-2,4-dimethylbenzenesulfonamide. One direction is to further investigate the mechanism of action of N-(4-acetylphenyl)-2,4-dimethylbenzenesulfonamide, which may lead to the development of new drugs for the treatment of various diseases. Another direction is to explore the use of N-(4-acetylphenyl)-2,4-dimethylbenzenesulfonamide as a probe in fluorescence studies, which may have applications in the development of new sensors and imaging agents. Additionally, research could be conducted on the synthesis of new compounds based on the structure of N-(4-acetylphenyl)-2,4-dimethylbenzenesulfonamide, which may have new or improved properties.

Synthesis Methods

N-(4-acetylphenyl)-2,4-dimethylbenzenesulfonamide can be synthesized through a three-step process. The first step involves the reaction of 4-acetylphenylamine with chlorosulfonic acid to form 4-acetylphenylsulfonyl chloride. The second step involves the reaction of 2,4-dimethylphenol with sodium hydride to form the corresponding sodium salt, which is then reacted with the 4-acetylphenylsulfonyl chloride to form N-(4-acetylphenyl)-2,4-dimethylbenzenesulfonamide. The final step involves the purification of N-(4-acetylphenyl)-2,4-dimethylbenzenesulfonamide through recrystallization.

Scientific Research Applications

N-(4-acetylphenyl)-2,4-dimethylbenzenesulfonamide has been widely used in scientific research for its various applications. It has been used as a reagent in the synthesis of various compounds, including sulfonamides and sulfones. N-(4-acetylphenyl)-2,4-dimethylbenzenesulfonamide has also been used as a ligand in the synthesis of metal complexes. Additionally, N-(4-acetylphenyl)-2,4-dimethylbenzenesulfonamide has been used as a probe in fluorescence studies.

properties

Molecular Formula

C16H17NO3S

Molecular Weight

303.4 g/mol

IUPAC Name

N-(4-acetylphenyl)-2,4-dimethylbenzenesulfonamide

InChI

InChI=1S/C16H17NO3S/c1-11-4-9-16(12(2)10-11)21(19,20)17-15-7-5-14(6-8-15)13(3)18/h4-10,17H,1-3H3

InChI Key

PKMGRSQSUXOACT-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)C)C

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)C)C

Origin of Product

United States

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